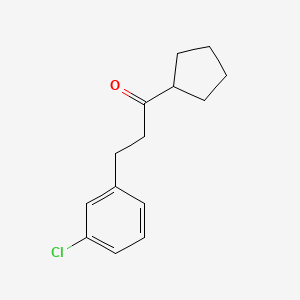

2-(3-Chlorophenyl)ethyl cyclopentyl ketone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

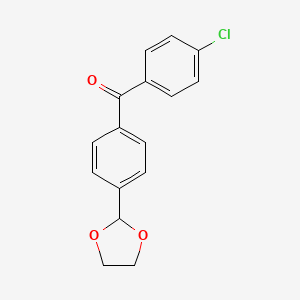

2-(3-Chlorophenyl)ethyl cyclopentyl ketone is a compound that can be inferred to have a ketone functional group attached to a cyclopentyl ring, with an ethyl linker to a 3-chlorophenyl group. While the papers provided do not directly discuss this compound, they do provide insights into the chemistry of related ketones and their reactivity, which can be extrapolated to understand the properties and potential reactivity of this compound.

Synthesis Analysis

The synthesis of ketones with specific substituents can often be achieved through the functionalization of simpler ketones or through the reaction of different precursors. For example, the synthesis of quinolin-8-ols from 2-(3-hydroxyphenyl)ethyl ketone oximes involves cyclization reactions . Similarly, this compound could potentially be synthesized by analogous cyclization methods or through the reaction of chloromethyl ketones with suitable precursors, as described in the synthesis of 3-nitrothiophenes .

Molecular Structure Analysis

The molecular structure of ketones can be analyzed using various spectroscopic and computational methods. The papers do not directly analyze the structure of this compound, but studies like the theoretical DFT analysis of carbonyl ylide reactions provide a framework for understanding the electronic structure and reactivity of ketones . The presence of the chlorophenyl group would influence the electron distribution in the molecule, potentially affecting its reactivity.

Chemical Reactions Analysis

Ketones are versatile in chemical reactions, often participating in cycloadditions, as seen with the [3 + 2] cycloaddition of carbonyl ylides . The reactivity of this compound could include similar cycloaddition reactions, given the presence of the ketone functional group. Additionally, the chlorophenyl group could undergo further transformations, such as the selenenylation–acylation reaction described for enolizable ketones .

Physical and Chemical Properties Analysis

The physical and chemical properties of ketones are influenced by their functional groups and molecular structure. While the papers do not provide specific data on this compound, they do offer insights into the properties of related compounds. For instance, the presence of electron-withdrawing groups like chlorine can affect the acidity of the α-hydrogen atoms, as well as the boiling and melting points of the compound. The solubility and stability of the compound would also be influenced by the specific substituents and their electronic effects.

Applications De Recherche Scientifique

Synthesis and Chemical Reactions

Friedel–Crafts Acylation : The compound can be synthesized via Friedel–Crafts acylation, using microwave heating for enhanced yields and purity. This method involves reactions with chlorocarboxylic acids and acetic acids, showcasing its utility in organic synthesis (Mahdi et al., 2011).

Cyclization for Quinolin-8-ols Synthesis : Another application is in the regioselective synthesis of quinolin-8-ols, where 2-(3-hydroxyphenyl)ethyl ketone derivatives undergo cyclization, highlighting its role in synthesizing complex organic molecules (Uchiyama et al., 1998).

Synthesis of Aryl ω-(1-Methyl-5-Imidazolyl and 1H-5-Tetrazolyl)alkyl Ketones : It's used in the synthesis of specialized ketones, demonstrating its versatility in creating compounds with potential biological activities (Lee et al., 1998).

Identification of Impurities in Illegal Drug Samples : Its derivatives are useful in identifying impurities in illegal drug samples, which aids in drug regulation and source identification (Ma et al., 2018).

Synthesis of Ketamine : The compound is involved in the synthesis of ketamine, showing its relevance in pharmaceutical manufacturing (Zekri et al., 2020).

One-Pot Gewald Synthesis : It's utilized in the one-pot Gewald synthesis of 2-aminothiophenes, a method important in heterocyclic chemistry (Tormyshev et al., 2006).

Isoquinoline Ring Synthesis : The compound plays a role in new methods of synthesizing the isoquinoline ring, which is significant in medicinal chemistry (Barr et al., 1983).

Novel Cyclic β-Oxosulphonium Salts Preparation : It is used in preparing cyclic β-oxosulphonium salts, contributing to the development of novel organic compounds (Flowers et al., 1981).

Mécanisme D'action

Safety and Hazards

When handling 2-(3-Chlorophenyl)ethyl cyclopentyl ketone, it is recommended to wear suitable protective equipment, prevent generation of vapour or mist, and wash hands and face thoroughly after handling . It is also advised to ensure adequate ventilation and avoid contact with skin, eyes, or clothing .

Propriétés

IUPAC Name |

3-(3-chlorophenyl)-1-cyclopentylpropan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17ClO/c15-13-7-3-4-11(10-13)8-9-14(16)12-5-1-2-6-12/h3-4,7,10,12H,1-2,5-6,8-9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIWQKTYEGQBXTD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(=O)CCC2=CC(=CC=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17ClO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10620399 |

Source

|

| Record name | 3-(3-Chlorophenyl)-1-cyclopentylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10620399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.73 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

625445-70-7 |

Source

|

| Record name | 3-(3-Chlorophenyl)-1-cyclopentylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10620399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

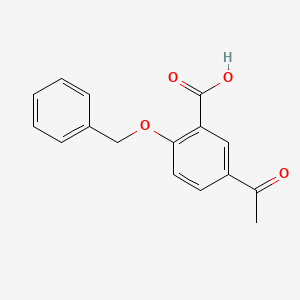

![N-[1-[(1-Amino-1-oxopropan-2-yl)amino]-3-naphthalen-2-yl-1-oxopropan-2-yl]-N'-hydroxy-2-(2-methylpropyl)butanediamide](/img/structure/B1323404.png)

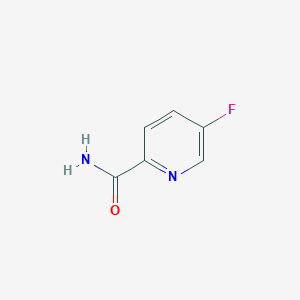

![1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-4-ol](/img/structure/B1323412.png)

![2-[2-Amino(ethyl)anilino]-1-ethanol](/img/structure/B1323417.png)

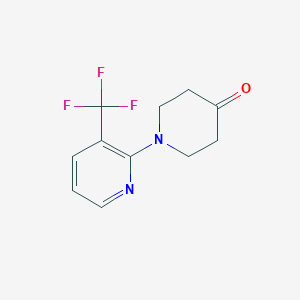

![1-(8-Benzyl-3,8-diazabicyclo[3.2.1]octan-3-yl)-2,2,2-trifluoroethanone](/img/structure/B1323421.png)